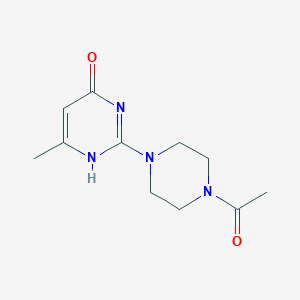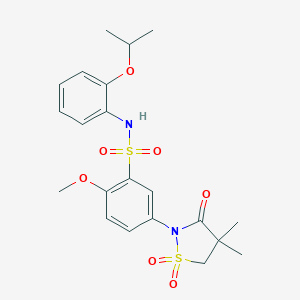
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AG-024322, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of cyclin-dependent kinase 1 (CDK1) and CDK2, which are involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and enhance the efficacy of chemotherapy drugs. Additionally, 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in lab experiments include its wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. Additionally, this compound has been extensively studied and has a well-established synthesis method.
The limitations of using 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in lab experiments include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one. These include:
1. Further research into the mechanism of action of this compound to fully understand its effects on cell cycle progression and apoptosis.
2. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in the treatment of inflammatory diseases.
3. Development of more potent and selective inhibitors of CDK1 and CDK2 for the treatment of cancer.
4. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in combination with other chemotherapy drugs to enhance their efficacy.
5. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-chloro-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde with N-acetylpiperazine in the presence of a base. The reaction results in the formation of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one.
Aplicaciones Científicas De Investigación
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Propiedades
Nombre del producto |
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O2/c1-8-7-10(17)13-11(12-8)15-5-3-14(4-6-15)9(2)16/h7H,3-6H2,1-2H3,(H,12,13,17) |
Clave InChI |
MPFVIIRQTLKPDV-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
SMILES canónico |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)

![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)



